molecular formula C5H3Cl2N B042133 2,5-Dichloropyridine CAS No. 16110-09-1

2,5-Dichloropyridine

Cat. No.: B042133
CAS No.: 16110-09-1
M. Wt: 147.99 g/mol
InChI Key: GCTFDMFLLBCLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 2nd and 5th positions. This compound is a white to light yellow crystalline solid at room temperature and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

2,5-Dichloropyridine is primarily used as a reagent in organic synthesis . It is known to interact with arylboronic acids , which are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, widely used in organic chemistry to synthesize a variety of organic compounds .

Mode of Action

The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of a catalyst, specifically [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride . This reaction leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .

Biochemical Pathways

The compound’s ability to undergo cross-coupling reactions with arylboronic acids suggests that it may play a role in the synthesis of various organic compounds . These compounds could potentially be involved in a variety of biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Given its use in organic synthesis, it’s likely that its bioavailability and pharmacokinetics would depend on the specific conditions of the reaction it’s used in, as well as the properties of the resulting compound .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds via cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. These include the presence of other reactants (such as arylboronic acids), the type and amount of catalyst used, and the reaction conditions (such as temperature and pH) . Proper storage is also crucial for maintaining the compound’s reactivity and stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloropyridine can be synthesized through several methods. One common method involves the alkoxylation of 2-chloropyridine or 2-bromopyridine in the presence of a base at elevated temperatures. The alkoxylated product is then chlorinated with gaseous chlorine at ambient temperatures in an aqueous suspension, using an auxiliary base, a small amount of a catalyst, and optionally an emulsifier. The reaction mixture is treated with a Vielsmeyer-Haack reagent, followed by water vapor distillation and crystallization from an alcohol-water mixture .

Industrial Production Methods: In industrial settings, this compound is typically produced through the direct chlorination of pyridine. This process involves the reaction of pyridine with chlorine gas, often in the presence of a catalyst, to selectively produce the desired dichlorinated isomer .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,3-Dichloropyridine
  • 2,4-Dichloropyridine
  • 2,6-Dichloropyridine
  • 3,4-Dichloropyridine
  • 3,5-Dichloropyridine

Comparison: 2,5-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridine isomers, this compound is particularly useful in cross-coupling reactions and serves as a versatile intermediate in organic synthesis .

Biological Activity

2,5-Dichloropyridine is a chlorinated derivative of pyridine that has garnered attention for its diverse biological activities. This compound plays a significant role in medicinal chemistry and agrochemicals, demonstrating various pharmacological properties. This article provides an in-depth examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound (C_5H_3Cl_2N) is synthesized through several methods, including chlorination of pyridine derivatives. Its synthesis typically involves the following steps:

  • Chlorination of Pyridine : Chlorinating 2-aminopyridine or 2-chloropyridine in the presence of a base.
  • Alkoxylation : This step often enhances yield and selectivity, leading to isomer-free products .
  • Environmental Considerations : Recent methods focus on greener synthesis routes that minimize waste and toxicity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Demonstrated antifungal activity against Candida albicans and other fungal strains .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Pseudomonas aeruginosa12.5 μg/mL
Candida albicans12.5 μg/mL

Antiviral Properties

In light of recent global health crises, the antiviral potential of pyridine derivatives, including this compound, has been explored. Studies suggest that compounds with pyridine structures can inhibit viral replication mechanisms, particularly in RNA viruses such as SARS-CoV-2 . The presence of chlorine atoms is believed to enhance these interactions by modifying the electronic properties of the molecule.

Toxicological Studies

Despite its beneficial properties, toxicological assessments are critical for evaluating the safety profile of this compound. Studies have shown that while it exhibits low acute toxicity, chronic exposure may lead to adverse effects:

  • DNA Binding Studies : Research involving rat models indicated a lack of significant DNA binding in nasal mucosa but raised concerns about potential mutagenicity in certain conditions .
  • Safety in Pharmaceuticals : The compound's use in pharmaceuticals must consider its toxicological profile to mitigate risks associated with impurities formed during synthesis .

Case Studies

A notable case study involved the evaluation of this compound as a precursor in synthesizing novel antimicrobial agents. Researchers synthesized a series of derivatives and tested their efficacy against resistant bacterial strains. The results demonstrated that modifications to the pyridine ring significantly influenced antimicrobial potency.

Table 2: Efficacy of Synthesized Derivatives

Compound NameActivity Profile
Compound AHigh activity against MRSA
Compound BModerate activity against E. coli
Compound CBroad-spectrum antifungal activity

Properties

IUPAC Name

2,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFDMFLLBCLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051765
Record name 2,5-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16110-09-1
Record name 2,5-Dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DICHLOROPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DICHLOROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ623S5E22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloropyridine
Reactant of Route 2
2,5-Dichloropyridine
Reactant of Route 3
Reactant of Route 3
2,5-Dichloropyridine
Reactant of Route 4
Reactant of Route 4
2,5-Dichloropyridine
Reactant of Route 5
2,5-Dichloropyridine
Reactant of Route 6
2,5-Dichloropyridine
Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 2,5-dichloropyridine?

A1: this compound (2,5-DCP) has the molecular formula C5H3Cl2N and a molecular weight of 148.00 g/mol. Extensive analysis of its vibrational distribution energy has been undertaken through FT-Raman, UV-Visible, and infrared Fourier transform spectroscopy, allowing for complete assignments of all vibrations [].

Q2: How does this compound behave as a building block in chemical synthesis?

A2: this compound serves as a versatile precursor in various synthetic transformations. For instance, it can be utilized to synthesize substituted azafluorenones through palladium-catalyzed auto-tandem processes that combine Suzuki or Heck coupling with direct cyclizing arylation []. Additionally, it can be employed in the synthesis of 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4) via Ni°complex-catalysed polycondensation [].

Q3: What are the applications of this compound in polymer chemistry?

A3: this compound can undergo Ni-catalyzed dehalogenation polycondensation in the presence of NaH, yielding π-conjugated poly(arylene)s []. This approach enables the creation of polymers with well-defined linkages, such as poly(2,5-diethoxybenzene-1,4-diyl) (PEOP) and poly(2,5-dibutoxybenzene-1,4-diyl) (PBOP), showcasing its utility in synthesizing novel polymeric materials.

Q4: How does the structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

A4: The position of the chlorine atoms in this compound significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. While conventionally, halides adjacent to nitrogen are more reactive, the use of a sterically hindered N-heterocyclic carbene ligand promotes selective cross-coupling at the C4 position of 2,4-dichloropyridines []. Interestingly, under ligand-free "Jeffery" conditions, the C4 selectivity of Suzuki coupling is enhanced, even enabling C5-selective cross-couplings of this compound []. This highlights how controlling reaction conditions can alter the reactivity of specific sites within the molecule.

Q5: What is the role of this compound in lithium-sulfur battery technology?

A5: this compound demonstrates potential in enhancing the performance of lithium-sulfur (Li-S) batteries []. The molecule's two C-Cl bonds can undergo nucleophilic substitution with sulfur in lithium polysulfides (LiPSs), forming long chains. Simultaneously, its pyridine nitrogen interacts with lithium in LiPSs via Li-bonds, creating short chains. This process leads to the formation of an insoluble network that effectively regulates LiPSs and suppresses the shuttle effect, ultimately improving battery performance [].

Q6: Can computational chemistry methods provide insights into the properties of this compound?

A6: Yes, computational chemistry techniques are valuable for studying this compound. Density functional theory (DFT) calculations, particularly using the B3LYP/3-21G~* method, have been employed to investigate the gas-phase photochemical chlorination mechanism of 2-chloropyridine, offering insights into reaction pathways and product distributions []. Additionally, atoms in molecules (AIM) analysis, reduced density gradient (RDG) calculations, and electron localization function (ELF) analysis have been performed on this compound, providing a deeper understanding of its electronic properties, charge distribution, and molecular interactions [].

Q7: How is this compound utilized in the study of photocatalysis?

A7: this compound is a key starting material for synthesizing 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4), compounds that exhibit photocatalytic activity in hydrogen evolution reactions []. Studies employing techniques like γ-radiolysis, pulse radiolysis, and laser flash photolysis have elucidated the photochemical processes and mechanisms involved in these reactions [].

Q8: Are there alternative synthetic routes to introduce specific halogen atoms into pyridine derivatives, and how do they compare to using this compound as a starting material?

A8: Yes, silyl-mediated halogen/halogen displacement reactions offer an alternative route to selectively substitute halogen atoms in pyridine derivatives []. This method, utilizing reagents like bromotrimethylsilane or iodotrimethylsilane, can achieve bromine/chlorine or iodine/chlorine substitutions at specific positions in various heterocycles, including pyridines, quinolines, isoquinolines, and pyrimidines []. This approach provides a complementary strategy to using pre-functionalized this compound, expanding the scope of accessible halogenated heterocyclic compounds. The choice between these methods depends on factors such as the desired substitution pattern, substrate reactivity, and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.